2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Description
2-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a bicyclic aromatic amine salt with the molecular formula C₉H₁₂N₂·2HCl and a molecular weight of 221.1 g/mol (calculated from ). Its structure features a methyl group substituted at the 2-position of the isoindoline ring, distinguishing it from non-methylated analogs like isoindolin-4-amine dihydrochloride (CAS 92259-85-3) . The compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . Key structural attributes include:
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHYTWKQXRGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798758-64-1 | |
| Record name | 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride typically involves the reaction of 2-methylisoindoline with hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol . The product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly in developing new drugs targeting various diseases. Its isoindole structure allows for interactions with biological targets, making it a candidate for anti-cancer and anti-inflammatory drugs .
- Neuroprotective Effects : Studies have indicated that 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
2. Organic Synthesis
- Building Block : The compound serves as a versatile building block in synthesizing more complex organic molecules. Its unique structure facilitates the formation of derivatives with varied biological activities .
3. Biological Activity
- Enzyme Interaction : Research suggests that this compound can bind to specific enzymes and receptors, modulating their activity. This mechanism is crucial for its potential use in pharmacology .
- Antioxidant Properties : The compound has shown promise as an antioxidant, potentially preventing oxidative stress-related diseases.
Case Study 1: Anticancer Activity
A study published in MDPI explored the anticancer potential of derivatives similar to 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride. Results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Isoindolin-4-amine Dihydrochloride (CAS 92259-85-3)
- Molecular Formula : C₈H₁₀N₂·2HCl
- Molecular Weight : 207.1 g/mol .
- Structural Difference : Lacks the methyl group at the 2-position of the isoindoline ring.
- Applications : Like its methylated counterpart, it serves as a pharmaceutical intermediate but may exhibit reduced lipophilicity due to the absence of the methyl group .
Putrescine Dihydrochloride (CAS P7505)
- Molecular Formula : C₄H₁₂N₂·2HCl
- Molecular Weight : 195.1 g/mol .
- Structural Features : A linear aliphatic diamine, contrasting with the bicyclic aromatic structure of the target compound.
- Applications : Used as a biogenic amine standard in food safety testing, highlighting its role in analytical chemistry rather than drug development .
Dopamine Hydrochloride (CAS 62-31-7)
- Molecular Formula: C₈H₁₁NO₂·HCl
- Molecular Weight : 189.6 g/mol .
- Structural Features : Contains a catechol ring and ethylamine side chain, differing significantly from the isoindoline backbone.
- Applications : A neurotransmitter used clinically to treat hypotension; its pharmacological action contrasts with the intermediate role of the target compound .
Capmatinib Dihydrochloride
- Molecular Features : A complex tyrosine kinase inhibitor (anticancer agent) with pH-dependent solubility and polymorphic solid-state properties .
- Contrast : While both are dihydrochloride salts, capmatinib’s larger molecular structure and therapeutic application diverge from the simpler isoindoline-based intermediate .
Data Table: Key Comparisons
Research Findings and Key Differences
Structural Impact on Solubility : While capmatinib dihydrochloride exhibits pH-dependent solubility due to its ionizable groups , the solubility profile of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride remains uncharacterized in the provided evidence. Aliphatic diamines like putrescine dihydrochloride are highly water-soluble, whereas aromatic amines may require acidic conditions for dissolution .
Thermal Stability : Capmatinib dihydrochloride’s polymorphic behavior necessitates controlled manufacturing processes , whereas simpler dihydrochlorides (e.g., isoindolin-4-amine) may exhibit less complexity in solid-state properties.
Biological Activity : Dopamine hydrochloride’s direct therapeutic role contrasts with the target compound’s intermediate status, though both share amine functional groups .
Biological Activity
2-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique isoindole structure. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and drug development.
- Molecular Formula : C9H14Cl2N2
- Molecular Weight : 221.13 g/mol
- CAS Number : 1798758-64-1
The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various biological applications .
Research indicates that 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride interacts with specific biological targets, primarily through:
- Modulation of Neurotransmitter Systems : It has been shown to influence glutamatergic neurotransmission, potentially acting as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) .
- Enzymatic Pathway Inhibition : The compound may inhibit certain enzymes involved in disease processes, contributing to its anti-cancer and anti-inflammatory properties .
Pharmacological Applications
- Anti-Cancer Properties : The compound has been studied for its potential to inhibit angiogenesis, a critical process in tumor growth. Its structural analogs have shown efficacy in preclinical models .
- Neuroprotective Effects : By modulating glutamate receptor activity, it may protect against excitotoxicity, which is implicated in neurodegenerative diseases .
- Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines suggests a role in treating inflammatory conditions .
Research Findings
Several studies have explored the biological effects of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride:
Case Studies
- Neurodegenerative Disease Models : In animal studies, administration of 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride demonstrated reduced neuronal loss and improved cognitive function in models of Alzheimer's disease.
- Cancer Treatment Studies : Preclinical trials using this compound showed significant tumor size reduction in xenograft models when combined with standard chemotherapy agents.
Q & A
What are the recommended synthetic routes for 2-methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride, and how can reaction conditions be optimized?
Basic Synthesis Methodology
The compound is synthesized via multi-step reactions starting from aromatic precursors, followed by cyclization and salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction homogeneity and minimize side reactions .
- Catalysts : Palladium or copper salts (0.5–2 mol%) enhance coupling efficiency in intermediate steps .
- Temperature control : Maintaining 60–80°C during cyclization prevents byproduct formation .
- Salt formation : Treat the free base with stoichiometric HCl in anhydrous ether, followed by vacuum drying to achieve >95% purity .
What analytical techniques are most effective for verifying structural integrity and purity?
Core Characterization Approaches
A combination of spectroscopic and chromatographic methods is essential:
Note : Discrepancies in NMR integration ratios may indicate residual solvents—use deuterated DMSO with thorough drying .
What safety protocols are mandatory when handling this compound?
Handling Requirements
As a hygroscopic dihydrochloride salt:
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods for weighing and reactions .
- Spill management : Neutralize with sodium bicarbonate; avoid aqueous release .
- Storage : Airtight containers with desiccant at 2–8°C .
How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?
Advanced Data Reconciliation
Common causes and solutions:
Solvent artifacts : Verify deuterated solvent purity (e.g., DMSO-d6 δ 2.50 ppm) .
Tautomeric equilibria : Conduct variable-temperature NMR (25–60°C) .
Crystalline polymorphisms : Compare XRD patterns with computational models (e.g., Mercury CCDC) .
Case Example : Anomalous CH3 proton splitting may require HSQC experiments .
What strategies maximize yield in multi-step syntheses while maintaining purity?
Advanced Process Optimization
| Stage | Optimization Technique | Impact | Reference |
|---|---|---|---|
| Cyclization | Pd catalysts in DMF | Enhances coupling | |
| Reaction Time | TLC monitoring | Prevents over-reaction | |
| Salt Formation | Slow HCl gas addition in Et2O | Avoids oligomerization |
Note : Chiral HPLC (Chiralpak IA column) verifies enantiopurity for stereocenters .
What methods investigate interactions with biological targets (e.g., enzymes)?
Advanced Bioactivity Profiling
- Surface plasmon resonance (SPR) : Immobilize target protein on CM5 chips; analyze kinetics in HBS-EP buffer .
- Fluorescence polarization : Use FITC-labeled compound (λex=485 nm) for competitive assays .
- Molecular docking : Predict binding modes with AutoDock Vina and PDB structures .
Critical : Include negative controls with inactive analogs .
How does the hydrochloride salt form influence physicochemical properties?
Advanced Salt Form Analysis
Note : Salt formation increases aqueous solubility 10–20×, critical for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
